N-(2,5-Dichloro-4-nitrophenyl)acetamide

Catalog No.
S8056350
CAS No.
38411-17-5
M.F
C8H6Cl2N2O3
M. Wt
249.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,5-Dichloro-4-nitrophenyl)acetamide

CAS Number

38411-17-5

Product Name

N-(2,5-Dichloro-4-nitrophenyl)acetamide

IUPAC Name

N-(2,5-dichloro-4-nitrophenyl)acetamide

Molecular Formula

C8H6Cl2N2O3

Molecular Weight

249.05 g/mol

InChI

InChI=1S/C8H6Cl2N2O3/c1-4(13)11-7-2-6(10)8(12(14)15)3-5(7)9/h2-3H,1H3,(H,11,13)

InChI Key

YOKGZPNQGIYATO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl

N-(2,5-Dichloro-4-nitrophenyl)acetamide (CAS 38411-17-5) is a substituted nitroaromatic compound primarily utilized as a critical intermediate in the synthesis of high-performance azo disperse dyes. Its structure is defined by a 2,5-dichloro-4-nitro substitution pattern on the aniline ring, with the amine functionally protected as an acetamide. This acetamide protection is a key feature, offering enhanced stability and process control compared to the corresponding free aniline, making it a strategic raw material for multi-step dye manufacturing workflows where precision and reproducibility are paramount. [REFS-1, REFS-2]

Procurement of a generic substitute for N-(2,5-Dichloro-4-nitrophenyl)acetamide introduces significant process and end-product risk. Substituting with the unprotected amine, 2,5-dichloro-4-nitroaniline, sacrifices the process stability and handling advantages conferred by the acetamide protecting group, potentially leading to inconsistent reaction outcomes. Furthermore, altering the chloro/nitro substitution pattern (e.g., using a 2,4-dichloro or 3,4-dichloro isomer) will fundamentally change the electronic properties of the derived diazonium salt. This directly alters the resulting dye's light absorption spectrum (λmax) and fastness properties, making such substitutes unsuitable for established formulations requiring a specific color target, such as C.I. Disperse Blue 373. [1]

Essential Precursor for Achieving Specific Blue Color Targets in Azo Dyes

The specific 2,5-dichloro-4-nitro substitution pattern, accessed after hydrolysis of this compound, is essential for producing certain commercial blue disperse dyes. For example, U.S. Patent 4,057,539 describes the synthesis of a blue dye (structurally related to what became C.I. Disperse Blue 373) by coupling the diazonium salt derived from 2-bromo-4,6-dinitroaniline—a close electronic and structural analog—with a specific coupling component. The resulting dye exhibited a distinct absorption maximum (λmax) at 595 nm in acetone, yielding a specific brilliant blue shade. [1] Altering the precursor's substitution pattern would shift this λmax, resulting in an entirely different color, making this exact chemical backbone non-negotiable for achieving the target shade.

Evidence DimensionVisible Light Absorption Maximum (Color)
Target Compound DataThe derived diazo component enables dyes with a λmax of approximately 595 nm, corresponding to a brilliant blue color. [<a href="https://patents.google.com/patent/US4057539A/en" target="_blank">1</a>]
Comparator Or BaselineUse of isomeric or differently substituted aniline precursors, which produce dyes with different λmax values (e.g., violet, reddish-blue, or greenish-blue shades).
Quantified DifferenceThe specific λmax is a direct, quantifiable function of the precursor's molecular structure.
ConditionsDye dissolved in acetone solvent for spectrophotometric analysis.

This structural specificity locks in the procurement choice for manufacturers producing established, color-specific dye formulations for polyester fibers.

Enhanced Processability and Stability via Amine Protection

The acetamide group on N-(2,5-Dichloro-4-nitrophenyl)acetamide serves as a protecting group for the amine, a critical feature for industrial-scale synthesis. Unprotected aromatic amines like the direct precursor 2,5-dichloro-4-nitroaniline are more nucleophilic and susceptible to oxidation or unwanted side reactions. The acetyl group moderates this reactivity, rendering the compound more stable for storage, handling, and dosing. This ensures that the amine is available for a clean, high-yielding conversion (via hydrolysis and then diazotization) at the intended point in the process, improving overall batch-to-batch reproducibility.

Evidence DimensionChemical Reactivity and Handling Stability
Target Compound DataReduced reactivity due to N-acetylation, providing a stable, solid intermediate that requires a deliberate hydrolysis step for activation.
Comparator Or Baseline2,5-dichloro-4-nitroaniline (the unprotected amine), which is inherently more reactive and requires stricter handling and process control to prevent degradation or side-product formation.
Quantified DifferenceQualitative but significant improvement in process robustness and material stability.
ConditionsStandard industrial chemical storage and multi-step synthesis conditions.

For a procurement manager, choosing this acetylated form translates to lower risk of batch failure, more consistent product quality, and a more forgiving manufacturing workflow.

Enables High-Strength Azo Dyes as Economical Alternatives to Anthraquinones

This intermediate is part of a class of precursors used to create modern azo disperse dyes that were specifically developed to compete with older, often more expensive, anthraquinone-based dyes like C.I. Disperse Blue 73. A key advantage of these azo dyes is their high tinctorial strength (color value). Azo blue dyes developed from substituted nitroaniline precursors can have molar extinction coefficients that are more than three times higher than typical blue anthraquinone dyes. [1] This superior color strength means less dye is required to achieve a desired shade, offering a significant economic advantage.

Evidence DimensionMolar Extinction Coefficient (Tinctorial Strength)
Target Compound DataEnables azo dyes with high molar extinction coefficients (e.g., in the range of ~70,000 L mol⁻¹ cm⁻¹). [<a href="https://www.aatcc.org/wp-content/uploads/2020/03/TCC-1993-Disperse-Dyes-a-Dye-Chemists-Perspective.pdf" target="_blank">1</a>]
Comparator Or BaselineTypical blue anthraquinone dyes (e.g., C.I. Disperse Blue 73), which have significantly lower extinction coefficients.
Quantified DifferenceUp to >3x higher tinctorial strength compared to the anthraquinone benchmark.
ConditionsComparative performance in polyester exhaust dyeing applications.

Procuring this intermediate allows for the manufacture of more cost-effective dyes, as a smaller quantity of the final product is needed to achieve the same color depth on fabric.

Core Intermediate for Manufacturing Specific Blue Azo Dyes for Polyester

This compound is the right choice when the manufacturing goal is a specific, high-fastness blue disperse dye, such as those structurally related to C.I. Disperse Blue 373. The unique substitution pattern is required to hit the precise colorimetric targets for dyeing polyester and its blends. [1]

Use in Dye Synthesis Workflows Demanding High Process Control and Reproducibility

In industrial settings where batch-to-batch consistency is critical, the enhanced stability of this N-acetylated intermediate makes it the preferred precursor over the more reactive 2,5-dichloro-4-nitroaniline. It is ideal for processes where raw material stability directly impacts yield and final product purity.

Development of Cost-Effective, High-Strength Dye Formulations

This precursor is suitable for manufacturing programs aiming to produce economical alternatives to traditional anthraquinone dyes. The high tinctorial strength of the resulting azo dyes allows for the formulation of colorants that provide greater value and efficiency in textile applications. [2]

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

247.9755474 g/mol

Monoisotopic Mass

247.9755474 g/mol

Heavy Atom Count

15

General Manufacturing Information

Acetamide, N-(2,5-dichloro-4-nitrophenyl)-: INACTIVE

Dates

Last modified: 04-14-2024

Explore Compound Types